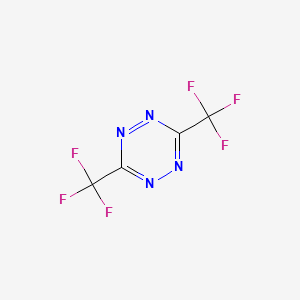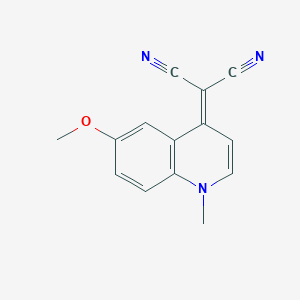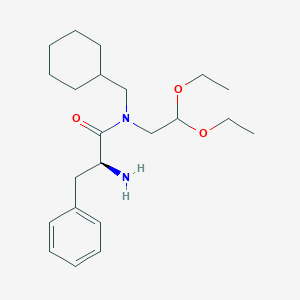
(R)-3-(4-(4-Hydroxyphenyl)piperazin-1-yl)-1-phenylpyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-(4-(4-Hydroxyphenyl)piperazin-1-yl)-1-phenylpyrrolidine-2,5-dione is a complex organic compound that features a piperazine ring, a hydroxyphenyl group, and a pyrrolidine-2,5-dione moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(4-(4-Hydroxyphenyl)piperazin-1-yl)-1-phenylpyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the piperazine ring. A practical method allows the synthesis of alkyl-, alcohol-, amine-, and ester-extended tosylpiperazines under mild conditions with good yields . The piperazine ring can be synthesized using a palladium-catalyzed cyclization reaction, which provides high regio- and stereochemical control .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of eco-friendly solvents and catalysts, such as iridium-based complexes, can enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
®-3-(4-(4-Hydroxyphenyl)piperazin-1-yl)-1-phenylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl groups in the pyrrolidine-2,5-dione moiety can be reduced to alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include quinones from oxidation, alcohols from reduction, and various substituted derivatives from nucleophilic substitution.
Aplicaciones Científicas De Investigación
®-3-(4-(4-Hydroxyphenyl)piperazin-1-yl)-1-phenylpyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Industry: It is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of ®-3-(4-(4-Hydroxyphenyl)piperazin-1-yl)-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with target proteins, while the piperazine ring can interact with receptor sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: This compound also features a piperazine ring and is studied for its serotonin reuptake inhibitory activity.
1-Acetyl-4-(4-hydroxyphenyl)piperazine: This compound is an impurity standard of ketoconazole and is used in antifungal research.
Uniqueness
®-3-(4-(4-Hydroxyphenyl)piperazin-1-yl)-1-phenylpyrrolidine-2,5-dione is unique due to its combination of a hydroxyphenyl group, a piperazine ring, and a pyrrolidine-2,5-dione moiety. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound in scientific research.
Propiedades
Fórmula molecular |
C20H21N3O3 |
|---|---|
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
(3R)-3-[4-(4-hydroxyphenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H21N3O3/c24-17-8-6-15(7-9-17)21-10-12-22(13-11-21)18-14-19(25)23(20(18)26)16-4-2-1-3-5-16/h1-9,18,24H,10-14H2/t18-/m1/s1 |
Clave InChI |
JJFJQFJFFVLMCX-GOSISDBHSA-N |
SMILES isomérico |
C1CN(CCN1[C@@H]2CC(=O)N(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)O |
SMILES canónico |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


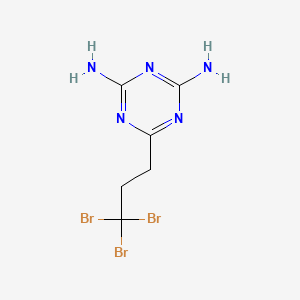
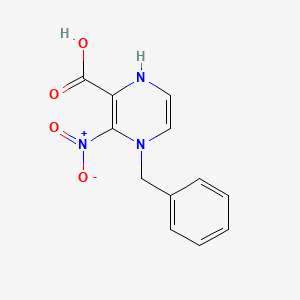
![Indolo[3,2-b]carbazole,5,11-bis([1,1'-biphenyl]-4-yl)-5,11-dihydro-](/img/structure/B13136112.png)
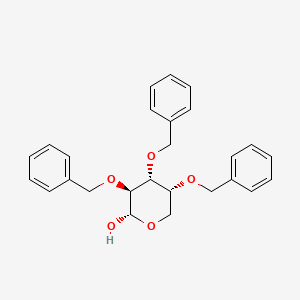

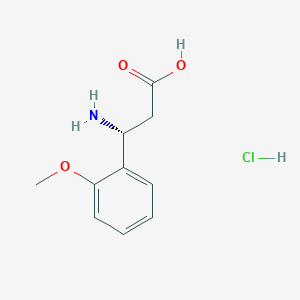
![2-Bromo-5-fluoro-3H-imidazo[4,5-b]pyridine](/img/structure/B13136139.png)
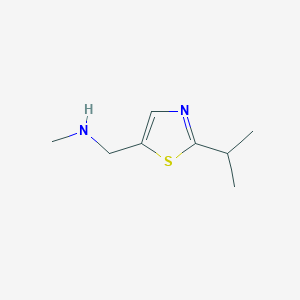
![2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]ethanol](/img/structure/B13136146.png)
![2-Propen-1-amine,N-methyl-3-[2-(methylsulfonyl)phenyl]-](/img/structure/B13136150.png)
![6-Chloro-8-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13136157.png)
